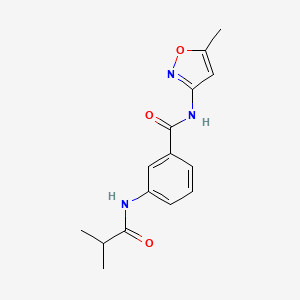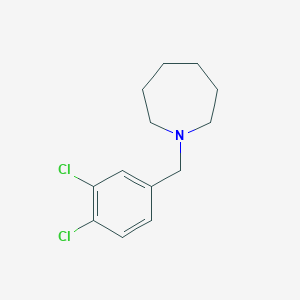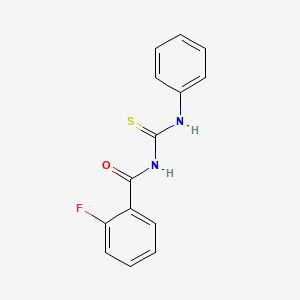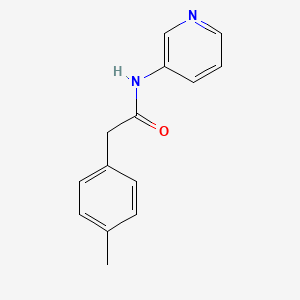![molecular formula C18H11F4NO2 B5765221 N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a novel small-molecule inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. It has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a key enzyme involved in the regulation of synaptic plasticity and memory formation in the brain. TAK-915 selectively inhibits N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide by binding to its catalytic domain, thereby preventing its activation and downstream signaling. This leads to a reduction in the phosphorylation of key synaptic proteins and an overall decrease in synaptic plasticity.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a favorable pharmacokinetic profile with good brain penetration and a long half-life. In animal studies, TAK-915 has been well-tolerated with no significant adverse effects observed. The biochemical and physiological effects of TAK-915 include the inhibition of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide activity, a reduction in synaptic plasticity, and an improvement in cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, which allows for the specific modulation of its activity. It has also been optimized for high yields and purity in synthesis, which ensures consistency in experimental results. However, TAK-915 has some limitations for lab experiments. It has not yet been tested in clinical trials, and its long-term safety and efficacy are unknown. Additionally, its effects may be limited to certain cognitive disorders and may not be effective in all cases.
Direcciones Futuras
There are several future directions for the research and development of TAK-915. One direction is to further investigate its potential therapeutic effects in clinical trials for cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in other neurological conditions such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-915 and to identify any potential drug interactions or adverse effects. Finally, the development of more potent and selective inhibitors of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may lead to the discovery of new therapeutic agents for the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of TAK-915 involves the reaction of 2-fluoroaniline and 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with furfurylamine in the presence of a palladium catalyst to yield the final product. The synthesis has been optimized to achieve high yields and purity of TAK-915.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied in preclinical models for its potential therapeutic effects on cognitive disorders. In animal studies, TAK-915 has been shown to improve cognitive function and memory retention in models of Alzheimer's disease and schizophrenia. These effects are thought to be mediated by the inhibition of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, which plays a crucial role in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVUODOLNEWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)

